molecular formula C12H23NO B13324556 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol

1-(Piperidin-1-ylmethyl)cyclohexan-1-ol

Cat. No.: B13324556
M. Wt: 197.32 g/mol
InChI Key: PAIRKBRMJGGAON-UHFFFAOYSA-N
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Description

1-(Piperidin-1-ylmethyl)cyclohexan-1-ol is a chemical compound that features a piperidine ring attached to a cyclohexanol moiety. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine. The presence of both piperidine and cyclohexanol groups in its structure imparts unique chemical and physical properties, making it a valuable scaffold in synthetic chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol typically involves the reaction of piperidine with cyclohexanone under specific conditions. One common method includes the reductive amination of cyclohexanone with piperidine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst . The reaction conditions often require controlled temperatures and pressures to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used to facilitate the hydrogenation steps. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Scientific Research Applications

1-(Piperidin-1-ylmethyl)cyclohexan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. Additionally, the compound may inhibit certain enzymes or proteins involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol is unique due to the combination of the piperidine and cyclohexanol moieties, which imparts distinct chemical properties and biological activities. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

1-(piperidin-1-ylmethyl)cyclohexan-1-ol

InChI

InChI=1S/C12H23NO/c14-12(7-3-1-4-8-12)11-13-9-5-2-6-10-13/h14H,1-11H2

InChI Key

PAIRKBRMJGGAON-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CN2CCCCC2)O

Origin of Product

United States

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